(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
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Overview
Description
PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 is active in reducing DA synthesis both in normal and γ-butyrolactone (GBL) treated rats.
Mechanism of Action
Target of Action
The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors, activating them, which in turn triggers a response at the cellular level .
Biochemical Pathways
These pathways are involved in a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is currently unknown .
Result of Action
The molecular and cellular effects of (+)-PD 128907 hydrochloride’s action are likely to be diverse, given the wide range of physiological functions regulated by dopamine receptors. The specific effects would depend on a variety of factors, including the specific cell type, the presence of other signaling molecules, and the precise intracellular signaling pathways activated by the dopamine d2/d3 receptors .
Properties
CAS No. |
112960-16-4 |
---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m0./s1 |
InChI Key |
DCFXOTRONMKUJB-KYSPHBLOSA-N |
Isomeric SMILES |
CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O.Cl |
SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Synonyms |
(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol; hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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